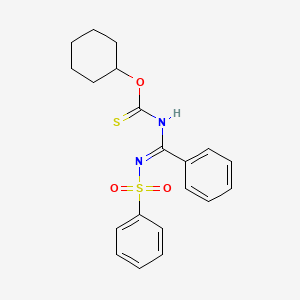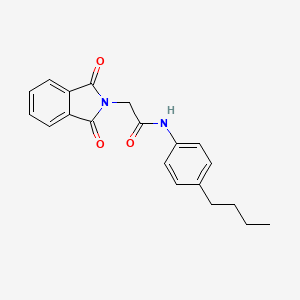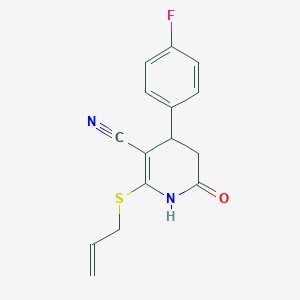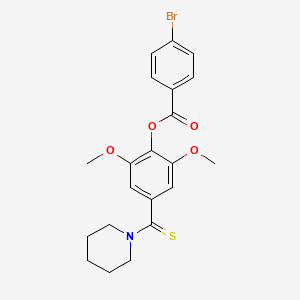
(E)-O-cyclohexyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(E)-[(BENZENESULFONYL)IMINOMETHYL]-1-(CYCLOHEXYLOXY)METHANETHIOAMIDE: is a complex organic compound that features a benzenesulfonyl group, a phenyl group, and a cyclohexyloxy group attached to a methanethioamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(E)-[(BENZENESULFONYL)IMINOMETHYL]-1-(CYCLOHEXYLOXY)METHANETHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the use of benzenesulfonyl chloride, phenylamine, and cyclohexyloxy methanethioamide under controlled conditions. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process may also involve purification steps such as recrystallization or chromatography to achieve the required purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions: N-(E)-[(BENZENESULFONYL)IMINOMETHYL]-1-(CYCLOHEXYLOXY)METHANETHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, N-(E)-[(BENZENESULFONYL)IMINOMETHYL]-1-(CYCLOHEXYLOXY)METHANETHIOAMIDE is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new synthetic methodologies .
Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for drug development and biochemical research .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(E)-[(BENZENESULFONYL)IMINOMETHYL]-1-(CYCLOHEXYLOXY)METHANETHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
N-Fluorobenzenesulfonimide: Used as a fluorinating agent in organic synthesis.
Benzenesulfonamide Derivatives: These compounds have various applications, including as enzyme inhibitors and anticancer agents.
Uniqueness: N-(E)-[(BENZENESULFONYL)IMINOMETHYL]-1-(CYCLOHEXYLOXY)METHANETHIOAMIDE is unique due to its combination of functional groups, which provides it with distinct reactivity and interaction profiles. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C20H22N2O3S2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
O-cyclohexyl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate |
InChI |
InChI=1S/C20H22N2O3S2/c23-27(24,18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)21-20(26)25-17-12-6-2-7-13-17/h1,3-5,8-11,14-15,17H,2,6-7,12-13H2,(H,21,22,26) |
InChI Key |
JXXWKKXISQUARZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCC(CC1)OC(=S)N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)OC(=S)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(allylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11655930.png)
![N-{4-[(2-cyclopentylidenehydrazino)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B11655934.png)
![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11655942.png)



![5-(2-methoxy-4-nitrophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11655965.png)

![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11655988.png)
![4-fluoro-N'-[(9E)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]benzohydrazide](/img/structure/B11655996.png)
![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11655997.png)
![6-Amino-4-(3-ethoxy-4-methoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11656021.png)
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol](/img/structure/B11656025.png)

